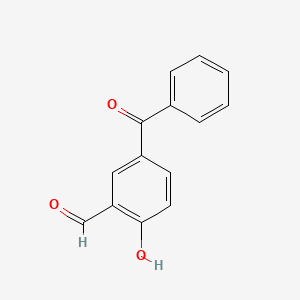
1-(2-(Difluoromethyl)pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethyl)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H7F2NO and a molecular weight of 171.14 g/mol It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-(2-(Difluoromethyl)pyridin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethyl)pyridine with ethanoyl chloride under specific conditions . The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-(Difluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Difluoromethyl)pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .
Comparison with Similar Compounds
1-(2-(Difluoromethyl)pyridin-3-yl)ethanone can be compared with similar compounds such as:
1-(2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl)ethanone: This compound has a similar pyridine ring structure but with different substituents, leading to distinct chemical properties and applications.
1-(5-(Difluoromethyl)pyridin-3-yl)ethanone:
1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone: This compound features a pyrazole ring instead of a pyridine ring, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H7F2NO/c1-5(12)6-3-2-4-11-7(6)8(9)10/h2-4,8H,1H3 |
InChI Key |
LWOMSNJJOCSPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)




